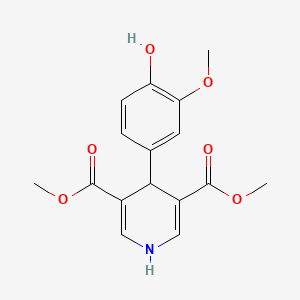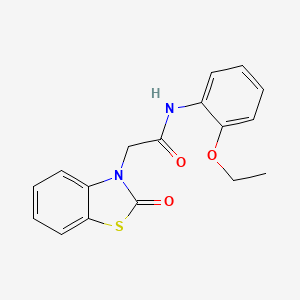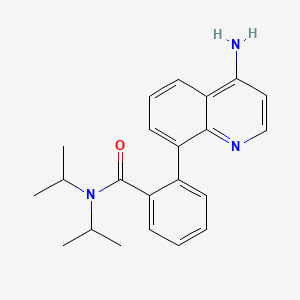
3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with methyl groups and a hydroxy-methoxyphenyl group
Vorbereitungsmethoden
The synthesis of 3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step reactions. One common synthetic route starts with the preparation of the dihydropyridine ring through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, controlled temperature environments, and continuous flow reactors to ensure consistent production quality .
Analyse Chemischer Reaktionen
3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its structural similarity to other dihydropyridine-based drugs.
Wirkmechanismus
The mechanism of action of 3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating ion channels, particularly calcium channels, which are crucial for various physiological processes. The hydroxy and methoxy groups on the phenyl ring can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other similar compounds, such as:
Nifedipine: A well-known dihydropyridine-based calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.
Nicardipine: A dihydropyridine compound with potent vasodilatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other dihydropyridine derivatives .
Eigenschaften
IUPAC Name |
dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-21-13-6-9(4-5-12(13)18)14-10(15(19)22-2)7-17-8-11(14)16(20)23-3/h4-8,14,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTKICZSHHTOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-ethyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5551680.png)
![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)
![2-AMINO-4-(5-METHYL-4-NITROTHIOPHEN-2-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B5551689.png)
![N-[(PYRIDIN-3-YL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B5551698.png)

![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)

![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)

![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)
![4,6-dichloro-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B5551750.png)
![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)
![1'-(MORPHOLINE-4-CARBONYL)-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B5551764.png)
